3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is a heterocyclic compound that contains both furan and oxadiazole rings These rings are known for their significant biological and chemical properties
Preparation Methods
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts or solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-(furan-2-yl)-1,2,4-oxadiazole
- 5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(phenyl)-1,2,4-oxadiazole Compared to these compounds, 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both the furan and trifluoromethylphenyl groups, which can enhance its biological activity and chemical stability .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)10-4-1-2-5-11(10)20-13(23)7-8-14-21-15(22-25-14)12-6-3-9-24-12/h1-6,9H,7-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKUKUMHDHRKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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